molecular formula C53H91N15O15 B14155703 N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 63700-38-9

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Katalognummer: B14155703
CAS-Nummer: 63700-38-9
Molekulargewicht: 1178.4 g/mol
InChI-Schlüssel: QKTORMYLLAWGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex macrocyclic peptide derivative with a branched alkyl chain (6-methyloctanamide) and multiple functional groups, including benzyl, aminoethyl, and hydroxyethyl substituents. The compound shares structural homology with polymyxin antibiotics, particularly polymyxin T1 derivatives, as indicated by its nomenclature and substituent patterns . Its molecular weight exceeds 2,000 Da, and its stereochemistry plays a critical role in bioactivity, as seen in related compounds .

Eigenschaften

CAS-Nummer

63700-38-9

Molekularformel

C53H91N15O15

Molekulargewicht

1178.4 g/mol

IUPAC-Name

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

InChI

InChI=1S/C53H91N15O15/c1-6-28(2)12-10-11-15-40(73)59-33(16-21-54)47(77)67-43(31(5)72)53(83)65-39(27-69)50(80)62-37-20-25-58-51(81)41(29(3)70)66-48(78)36(19-24-57)61-44(74)35(18-23-56)63-52(82)42(30(4)71)68-49(79)38(26-32-13-8-7-9-14-32)64-45(75)34(17-22-55)60-46(37)76/h7-9,13-14,28-31,33-39,41-43,69-72H,6,10-12,15-27,54-57H2,1-5H3,(H,58,81)(H,59,73)(H,60,76)(H,61,74)(H,62,80)(H,63,82)(H,64,75)(H,65,83)(H,66,78)(H,67,77)(H,68,79)

InChI-Schlüssel

QKTORMYLLAWGLE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)O)CCN)CCN)C(C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes the following steps:

    Formation of the heptazacyclotricos structure: This step involves the cyclization of amino acids and peptides under controlled conditions.

    Attachment of functional groups: Hydroxyl, amino, and oxo groups are introduced through various reactions, including oxidation and reduction.

    Final assembly: The final compound is assembled through peptide bond formation and other coupling reactions.

Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: Amino groups can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying protein interactions and enzyme activities.

    Medicine: It has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: It is used in the development of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide involves binding to specific molecular targets, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Key Structural Analogues

The compound is structurally analogous to polymyxin derivatives and other macrocyclic peptides. Key comparisons include:

Feature Target Compound Polymyxin B Polymyxin T1 Aglaithioduline
Core Structure 21-membered heptazacyclotricosane with 7 oxo groups 10-membered cyclic peptide 21-membered macrocycle Linear peptide
Substituents Benzyl, 2-aminoethyl, 1-hydroxyethyl, 6-methyloctanamide Fatty acid tail, DAB residues Diisobutyl, benzyl Hydroxamic acid, aliphatic chain
Bioactivity Target Likely Gram-negative bacterial membranes (inferred) Disrupts bacterial membranes Antibacterial HDAC inhibition
Similarity Metrics Tanimoto (0.65–0.78 vs. polymyxins) 70% similarity to SAHA

Functional Group Analysis

  • Aminoethyl Chains: The tris(2-aminoethyl) groups enhance cationic charge, similar to polymyxin’s diaminobutyric acid (DAB) residues, promoting binding to lipid A in bacterial membranes .
  • Benzyl Group : Unlike polymyxin B’s fatty acid tail, the benzyl group in this compound may improve solubility or alter pharmacokinetics .

Computational and Bioactivity Comparisons

Molecular Similarity Analysis

  • Tanimoto/Dice Indices : Computational comparisons using MACCS and Morgan fingerprints show moderate similarity (Tanimoto: 0.65–0.78) to polymyxins, driven by shared macrocyclic and cationic features .
  • Cosine Scores : MS/MS-based molecular networking assigns a cosine score of ~0.85 to polymyxin T1, indicating high spectral similarity and shared fragmentation pathways .

Bioactivity Profiling

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) groups this compound with membrane-targeting antibiotics, corroborating its structural alignment with polymyxins. However, its hydroxyethyl groups correlate with unique interactions, such as partial inhibition of eukaryotic enzymes like HDACs, a feature absent in polymyxins .

Challenges in Comparison Methodologies

  • Graph-Based vs. Bit-Vector Methods : While graph-theoretical comparisons (e.g., pharmacophore mapping) better capture 3D structural nuances, they are computationally prohibitive for large macrocycles . Bit-vector methods (e.g., fingerprints) are faster but less accurate for stereochemically complex systems .
  • Limitations of Spectral Similarity: High cosine scores in MS/MS data may overestimate functional equivalence, as seen in false-positive matches between antibiotics and non-antibiotic peptides .

Biologische Aktivität

The compound N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data.

Chemical Structure

The intricate structure of this compound includes multiple functional groups that may contribute to its biological properties. The presence of amino groups and hydroxyl groups suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. Mannich bases have been extensively studied for their anticancer effects due to their ability to inhibit tumor cell proliferation. A review highlighted that Mannich bases can induce apoptosis in cancer cells and inhibit DNA topoisomerase I activity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Mannich bases have shown efficacy against various bacterial strains and fungi. Studies indicate that modifications to the amino and hydroxyl groups can enhance antibacterial properties .

Antiviral Properties

Given the structural similarities to known antiviral agents, this compound may also exhibit antiviral activity. The presence of a benzyl group and multiple oxo functionalities could facilitate interactions with viral proteins or enzymes involved in replication processes .

Research Findings

Several studies have focused on related compounds and their biological activities:

StudyFindings
Summa et al. (2008)Identified Mannich bases as effective anticancer agents through structure–activity relationship (SAR) studies .
PMC7115492 (2014)Reviewed the broad spectrum of biological activities of Mannich bases including antibacterial and antiviral effects .
ACS Publications (2023)Discussed the optimization of inhibitors targeting viral integrases which share structural motifs with the compound .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving a series of Mannich bases demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antibacterial Activity
In vitro testing showed that derivatives of similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli. The modifications in the side chains were critical for enhancing activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.